molecular formula C9H11BrFNO B12937672 3-(2-Bromo-4-fluorophenoxy)propan-1-amine

3-(2-Bromo-4-fluorophenoxy)propan-1-amine

Cat. No.: B12937672
M. Wt: 248.09 g/mol
InChI Key: WXKJWZJHERYHRJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to a propan-1-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine typically involves the reaction of 2-bromo-4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-fluorophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4-chlorophenoxy)propan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(2-Bromo-4-methylphenoxy)propan-1-amine: Contains a methyl group instead of a fluorine atom.

    3-(2-Bromo-4-nitrophenoxy)propan-1-amine: Contains a nitro group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2-Bromo-4-fluorophenoxy)propan-1-amine imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11BrFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2

InChI Key

WXKJWZJHERYHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCCN

Origin of Product

United States

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